N-(1-phenylethyl)hydroxylamine

Catalog No.
S683240
CAS No.
2912-98-3
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-phenylethyl)hydroxylamine

CAS Number

2912-98-3

Product Name

N-(1-phenylethyl)hydroxylamine

IUPAC Name

N-(1-phenylethyl)hydroxylamine

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

RRJRFNUPXQLYHX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NO

Canonical SMILES

CC(C1=CC=CC=C1)NO

N-(1-phenylethyl)hydroxylamine (CAS 2912-98-3) is a sterically demanding, benzylic hydroxylamine widely procured as a chiral auxiliary and nitrone precursor in asymmetric synthesis. Typically supplied as a highly crystalline p-toluenesulfonic acid or oxalate salt to prevent oxidative degradation, this compound features a chiral center directly adjacent to the nitrogen atom. This structural motif makes it an essential building block for synthesizing chiral isoxazolidines, amino acids, and complex alkaloids, offering a distinct advantage over simple aliphatic or achiral benzylic hydroxylamines in stereocontrolled laboratory and industrial workflows .

Substituting chiral N-(1-phenylethyl)hydroxylamine with the structurally similar N-benzylhydroxylamine results in the complete loss of asymmetric induction, yielding racemic mixtures during cycloadditions that require costly downstream chiral resolution. Conversely, substituting with bulky achiral aliphatic alternatives like N-tert-butylhydroxylamine provides steric shielding but introduces severe downstream processing bottlenecks. The tert-butyl group is notoriously resistant to hydrogenolysis, requiring harsh acidic conditions (e.g., neat trifluoroacetic acid) for cleavage, which often degrades sensitive functional groups. In contrast, the 1-phenylethyl auxiliary is easily and cleanly removed via standard palladium-catalyzed hydrogenolysis, preserving complex molecular architectures and maximizing late-stage yields [1].

Superior Diastereocontrol in Nitrone Cycloadditions

When condensed with aldehydes to form nitrones, enantiopure N-(1-phenylethyl)hydroxylamine acts as a highly effective chiral auxiliary. In standard 1,3-dipolar cycloadditions with alkenes, the chiral nitrones derived from this compound routinely achieve diastereomeric ratios (dr) exceeding 90:10, and up to 98:2 under optimized conditions. In direct contrast, nitrones derived from the achiral comparator N-benzylhydroxylamine yield a 50:50 racemic mixture of cycloadducts.

Evidence DimensionDiastereomeric ratio (dr) of cycloadducts
Target Compound DataUp to 98:2 dr
Comparator Or BaselineN-benzylhydroxylamine (50:50 racemic mixture)
Quantified DifferenceNear-complete diastereoselectivity vs. zero induction
Conditions1,3-dipolar cycloaddition of derived nitrones with alkenes

Procuring the chiral auxiliary eliminates the need for expensive and low-yielding chiral chromatography steps downstream.

Mild Auxiliary Cleavage via Hydrogenolysis

A critical procurement factor for chiral auxiliaries is the ease of removal after the stereocenter is established. The N-(1-phenylethyl) group can be cleanly cleaved via standard hydrogenolysis (H2, Pd/C) at room temperature to yield the free amine or hydroxylamine. In contrast, N-tert-butylhydroxylamine, often used for steric bulk, is entirely resistant to hydrogenolysis and requires harsh acidic reflux for deprotection, which is incompatible with acid-sensitive substrates[1].

Evidence DimensionDeprotection conditions
Target Compound DataMild hydrogenolysis (H2, Pd/C, RT)
Comparator Or BaselineN-tert-butylhydroxylamine (Harsh acidic conditions / TFA reflux)
Quantified DifferenceNeutral, room-temperature cleavage vs. highly acidic, high-temperature cleavage
ConditionsRemoval of the N-alkyl auxiliary post-cycloaddition

Ensures compatibility with sensitive functional groups in multi-step API synthesis, preventing late-stage yield losses.

Enhanced Shelf-Stability of Salt Forms

The free base of N-(1-phenylethyl)hydroxylamine is an oil that is prone to oxidative degradation over time, which can lead to variable yields in nitrone synthesis. To solve this, the compound is typically procured as a p-toluenesulfonic acid (TsOH) or oxalate salt. The TsOH salt is a highly crystalline solid with a melting point of 139–141 °C, offering indefinite shelf stability at room temperature and ensuring batch-to-batch reproducibility without the need for cold-chain logistics [1].

Evidence DimensionPhysical state and thermal stability
Target Compound DataCrystalline solid (mp 139–141 °C for TsOH salt)
Comparator Or BaselineFree base (Oxidation-prone oil)
Quantified DifferenceIndefinite room-temperature stability vs. rapid degradation
ConditionsStandard laboratory storage and handling

Procuring the salt form drastically reduces waste from degraded reagents and improves the reproducibility of synthetic workflows.

Asymmetric Synthesis of Isoxazolidines and Amino Acids

Ideal for workflows requiring the construction of complex chiral nitrogen heterocycles via 1,3-dipolar cycloadditions, where downstream chiral resolution is economically unviable .

Late-Stage Deprotection in API Manufacturing

The preferred chiral auxiliary when the target molecule contains acid-sensitive functional groups, as the 1-phenylethyl group can be cleanly removed via neutral palladium-catalyzed hydrogenolysis [1].

NMR-Based Enantiomeric Purity Determination

Useful as a chiral derivatizing agent to rapidly determine the enantiomeric excess of other chiral amines or boronic acids via 1H NMR, bypassing the need for specialized chiral HPLC columns [2].

XLogP3

1.2

Dates

Last modified: 08-15-2023

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